
Carbonic acid, dithio-, O,S-diisopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIDS was first synthesized in the 1960s by a group of chemists led by Dr. David C. Tosteson. Since then, DIDS has been widely used in research to study the transport of anions across cell membranes. DIDS is a potent inhibitor of several anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the band 3 protein, and the anion exchanger.
Mécanisme D'action
DIDS works by binding to specific sites on anion transporters and channels, thereby blocking the transport of anions across cell membranes. DIDS has been shown to inhibit the transport of chloride ions across the plasma membrane of red blood cells by binding to the band 3 protein. DIDS has also been shown to inhibit the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells by binding to the anion exchanger.
Biochemical and physiological effects:
DIDS has several biochemical and physiological effects. DIDS has been shown to inhibit the transport of anions across cell membranes, which can have significant effects on cellular function. DIDS has been shown to inhibit the transport of chloride ions across the plasma membrane of red blood cells, which can lead to the formation of sickle cells in individuals with sickle cell anemia. DIDS has also been shown to inhibit the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells, which can lead to the development of pancreatitis.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS has several advantages and limitations for lab experiments. DIDS is a potent inhibitor of several anion transporters and channels, making it a valuable tool for studying the transport of anions across cell membranes. However, DIDS is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, DIDS has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on DIDS. One area of research is the development of new inhibitors of anion transporters and channels that are more potent and less toxic than DIDS. Another area of research is the development of new techniques for studying the transport of anions across cell membranes, such as the use of fluorescence microscopy and electrophysiology. Additionally, research is needed to better understand the physiological and biochemical effects of DIDS on cellular function and to develop new therapies for diseases that are caused by abnormalities in anion transport.
In conclusion, DIDS is a potent inhibitor of anion transporters and channels that has been extensively used in scientific research for several decades. DIDS has several advantages and limitations for lab experiments, and there are several future directions for research on DIDS. DIDS is a valuable tool for studying the transport of anions across cell membranes, and its continued use in scientific research is likely to yield important insights into cellular function and disease.
Méthodes De Synthèse
DIDS can be synthesized using a multi-step process that involves the reaction of 4,4'-dithiodimorpholine with isopropyl chloroformate in the presence of a base. The resulting product is then treated with sulfamic acid to yield DIDS. The synthesis of DIDS is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DIDS has been used extensively in scientific research to study the transport of anions across cell membranes. DIDS is a potent inhibitor of several anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (Carbonic acid, dithio-, O,S-diisopropyl ester), the band 3 protein, and the anion exchanger. DIDS has been used in studies of the transport of chloride ions across the plasma membrane of red blood cells, the transport of bicarbonate ions across the plasma membrane of pancreatic duct cells, and the transport of chloride ions across the plasma membrane of epithelial cells.
Propriétés
| 19615-06-6 | |
Formule moléculaire |
C7H14OS2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
O-propan-2-yl propan-2-ylsulfanylmethanethioate |
InChI |
InChI=1S/C7H14OS2/c1-5(2)8-7(9)10-6(3)4/h5-6H,1-4H3 |
Clé InChI |
HSNHLHNSJCYPNU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=S)SC(C)C |
SMILES canonique |
CC(C)OC(=S)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


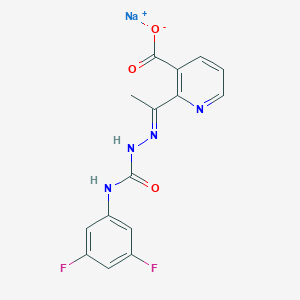

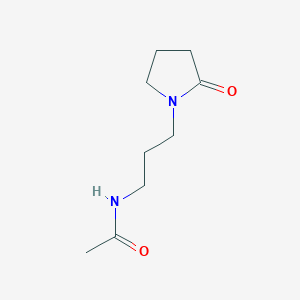
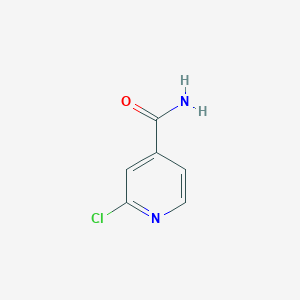
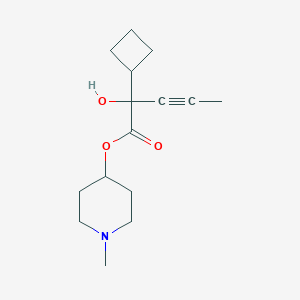
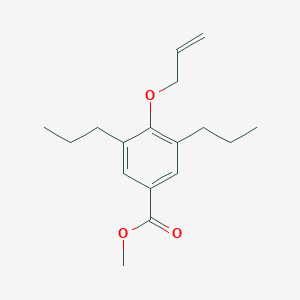
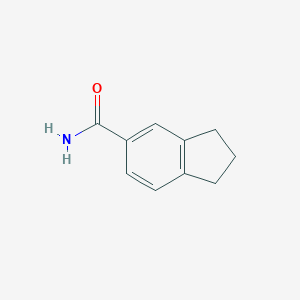

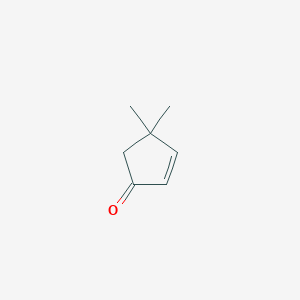
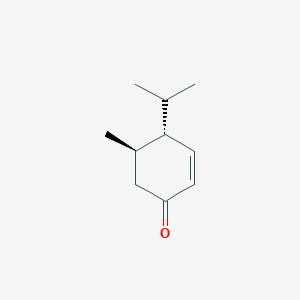
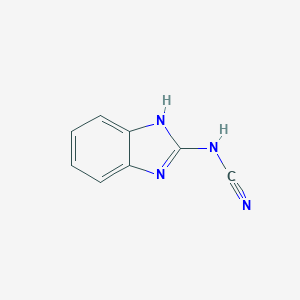
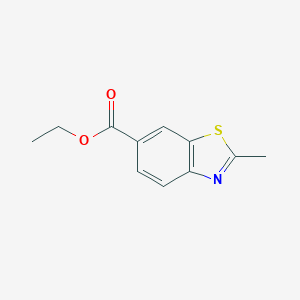
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
